N-(5-chloro-2-methylphenyl)-N'-(1-phenylethyl)ethanediamide
Overview
Description
N-(5-chloro-2-methylphenyl)-N’-(1-phenylethyl)ethanediamide is an organic compound that belongs to the class of ethanediamides These compounds are characterized by the presence of an ethanediamide backbone with various substituents that can significantly alter their chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-N’-(1-phenylethyl)ethanediamide typically involves the reaction of 5-chloro-2-methylphenylamine with 1-phenylethylamine in the presence of an ethanediamide precursor. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for specific diseases.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The compound may modulate signaling pathways or biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-N’-(1-phenylethyl)ethanediamide: Unique due to its specific substituents.
N-(5-chloro-2-methylphenyl)-N’-(1-phenylethyl)propanediamide: Similar structure but with a propanediamide backbone.
N-(5-chloro-2-methylphenyl)-N’-(1-phenylethyl)butanediamide: Similar structure but with a butanediamide backbone.
Uniqueness
The uniqueness of N-(5-chloro-2-methylphenyl)-N’-(1-phenylethyl)ethanediamide lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-N'-(1-phenylethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-8-9-14(18)10-15(11)20-17(22)16(21)19-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRRISDCAXBPAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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